Cas no 26396-57-6 (1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione)
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2,5-dione,1-(2,4-dichlorophenyl)-
- 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione
- 1-(2,4-DICHLORO-PHENYL)-PYRROLE-2,5-DIONE
- 1-(2,4-Dichlorphenyl)-1H-pyrrole-2,5-dione
- 1-(2,4-dichlorophenyl)-3-pyrroline-2,5-quinone
- AKOS B006716
- AKOS MSC-0062
- ART-CHEM-BB B006716
- ASISCHEM S30772
- AURORA 13283
- N-(2,4-dichloro)phenyl maleimide
- 1-(2, 4-dichlorophenyl)pyrrole-2, 5-dione
- DTXSID20949285
- A911380
- SCHEMBL5075617
- NSC-52624
- CS-0268829
- 1H-Pyrrole-2,5-dione, 1-(2,4-dichlorophenyl)-
- AKOS000248200
- 1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 26396-57-6
- MFCD00125900
- FT-0744034
- EN300-228290
- CHEMBL4522096
- NSC52624
- 1-(2,4-dichlorophenyl)pyrrole-2,5-dione
- Cyto8H6
-
- MDL: MFCD00125900
- Inchi: 1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H
- InChI Key: BZUKGARCPDEBLG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N1C(C=CC1=O)=O)Cl
Computed Properties
- Exact Mass: 240.97000
- Monoisotopic Mass: 240.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.4A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.57
- Boiling Point: 376.6°Cat760mmHg
- Flash Point: 181.5°C
- Refractive Index: 1.648
- PSA: 37.38000
- LogP: 2.48780
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026170-1g |
1-(2,4-Dichloro-phenyl)-pyrrole-2,5-dione |
26396-57-6 | 1g |
£154.00 | 2022-03-01 | ||
| Fluorochem | 026170-5g |
1-(2,4-Dichloro-phenyl)-pyrrole-2,5-dione |
26396-57-6 | 5g |
£470.00 | 2022-03-01 | ||
| Fluorochem | 026170-10g |
1-(2,4-Dichloro-phenyl)-pyrrole-2,5-dione |
26396-57-6 | 10g |
£858.00 | 2022-03-01 | ||
| TRC | D269745-500mg |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione |
26396-57-6 | 500mg |
$ 235.00 | 2022-06-05 | ||
| TRC | D269745-1000mg |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione |
26396-57-6 | 1g |
$ 390.00 | 2022-06-05 | ||
| TRC | D269745-2000mg |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione |
26396-57-6 | 2g |
$ 615.00 | 2022-06-05 | ||
| Ambeed | A211147-1g |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione |
26396-57-6 | 97% | 1g |
$133.0 | 2024-04-20 | |
| Ambeed | A211147-5g |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione |
26396-57-6 | 97% | 5g |
$378.0 | 2024-04-20 | |
| Chemenu | CM515898-1g |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione |
26396-57-6 | 97% | 1g |
$132 | 2023-01-10 | |
| Chemenu | CM515898-5g |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione |
26396-57-6 | 97% | 5g |
$374 | 2023-01-10 |
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione Suppliers
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione
Introduction to 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 26396-57-6)
1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione, also known by its CAS number 26396-57-6, is a versatile organic compound with significant applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its unique chemical structure, which includes a pyrrole ring and dichlorophenyl substituents. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is C9H5Cl2N2O2, and its molecular weight is approximately 238.04 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its solubility in water is limited, which can be advantageous in certain synthetic processes where aqueous solubility needs to be controlled.
In the pharmaceutical industry, 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione has gained attention due to its potential as a building block for the development of novel drugs. Recent studies have explored its use in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific enzymes involved in inflammatory pathways. This finding highlights the compound's potential as a lead molecule for drug discovery.
The pyrrole ring in 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is known for its aromaticity and electron-rich nature, which can facilitate various chemical reactions such as electrophilic substitution and nucleophilic addition. The dichlorophenyl substituents add further complexity to the molecule by introducing chlorine atoms that can influence the compound's reactivity and biological activity. These features make the compound an attractive candidate for functionalization and modification in synthetic chemistry.
In materials science, 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione has been investigated for its potential applications in the development of advanced materials. Research published in the Journal of Materials Chemistry demonstrated that derivatives of this compound can be used to create conductive polymers with tunable electronic properties. These polymers have shown promise in applications such as organic electronics and energy storage devices.
The synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione typically involves multi-step processes that include cyclization reactions and functional group transformations. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate nitrogen-containing reagent followed by cyclization to form the pyrrole ring. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.
Safety considerations are an important aspect when handling 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione. While it is not classified as a hazardous material under standard regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following established laboratory safety protocols.
In conclusion, 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 26396-57-6) is a multifaceted compound with a wide range of applications in pharmaceuticals and materials science. Its unique chemical structure and versatile reactivity make it an essential building block for the synthesis of more complex molecules with diverse functionalities. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.
26396-57-6 (1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione) Related Products
- 1203-24-3(1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione)
- 1204-35-9(1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione)
- 13167-25-4(N-(2,4,6-Trichlorophenyl)maleimide)
- 1631-29-4(1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione)
- 37010-53-0(1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione)
- 31489-22-2(1H-Pyrrole-2,5-dione,1-(2,4,5-trichlorophenyl)-)
- 24096-52-4(1-(3,5-Dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 209159-28-4(4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)-)
- 61133-91-3(1H-Pyrrole-2,5-dione, 1-(pentachlorophenyl)-)
- 6637-47-4(1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione)